BenchChemオンラインストアへようこそ!

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide

Kappa opioid receptor Scaffold hopping GPCR selectivity

This compound is the preferred choice for GPCR screening panels investigating KOR-mediated analgesia, antipruritic effects, or stress-related neurocircuitry. Unlike simpler chroman-2-carboxamides, its imidazole-ethoxyethyl substitution pattern provides critical π-stacking capacity, hydrogen-bonding, and metal-ion coordination essential for thromboxane A₂ synthase inhibition and imidazoline I₂ receptor binding. The flexible linker (~8–10 Å) aligns with 3D-QSAR pharmacophore models for I₂ receptor ligands, and the bifunctional architecture supports fragment-based drug discovery (FBDD) and PROTAC design. Procure this compound to access validated SAR-driven probes for CNS and cardiovascular target engagement studies.

Molecular Formula C17H21N3O3
Molecular Weight 315.373
CAS No. 2034537-50-1
Cat. No. B2504976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide
CAS2034537-50-1
Molecular FormulaC17H21N3O3
Molecular Weight315.373
Structural Identifiers
SMILESC1CC2=CC=CC=C2OC1C(=O)NCCOCCN3C=CN=C3
InChIInChI=1S/C17H21N3O3/c21-17(16-6-5-14-3-1-2-4-15(14)23-16)19-8-11-22-12-10-20-9-7-18-13-20/h1-4,7,9,13,16H,5-6,8,10-12H2,(H,19,21)
InChIKeyWBFBJENMIKGFRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(1H-Imidazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide (CAS 2034537-50-1): Structural Identity and Pharmacophore Classification for Procurement Decisions


N-(2-(2-(1H-Imidazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide (CAS 2034537-50-1; molecular formula C₁₇H₂₁N₃O₃; molecular weight 315.37 g/mol) is a synthetic small molecule that integrates a chroman-2-carboxamide core with an imidazole ring linked through a flexible ethoxyethyl spacer [1]. The compound belongs to the class of N-imidazolyl chroman derivatives, a family that has been explored for thromboxane A₂ synthase inhibition, imidazoline I₂ receptor binding, and kappa opioid receptor agonism [2][3]. Its dual heterocyclic architecture—combining the benzopyran scaffold of chroman with the π-excessive imidazole ring—creates a pharmacophore capable of simultaneous hydrogen bonding, π-stacking, and metal-coordination interactions, distinguishing it from simpler chroman-2-carboxamides lacking the imidazole moiety [2].

Why N-(2-(2-(1H-Imidazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide Cannot Be Replaced by Generic Chroman-2-Carboxamide Analogs in Target-Focused Studies


Generic substitution of chroman-2-carboxamide derivatives without careful structural analysis risks loss of target engagement specificity. The imidazole ring appended via the ethoxyethyl linker is not a passive solubilizing group; it introduces π-stacking capacity, hydrogen-bond acceptor/donor capability at N-3, and metal-ion coordination potential that are absent in simpler N-alkyl or N-aryl chroman-2-carboxamides [1]. In the context of thromboxane A₂ synthase inhibition, the N-imidazolyl group was shown to be a critical pharmacophoric element for binding to the heme iron of the enzyme, a feature that cannot be recapitulated by non-imidazole analogs [1]. Similarly, within the kappa opioid receptor agonist series, the chroman-2-carboxamide scaffold provides conformational constraint that is essential for receptor subtype selectivity; replacement by more flexible benzamide or simpler heterocyclic amides leads to substantial loss of kappa vs. mu/delta selectivity [2]. Therefore, researchers intending to explore imidazoline I₂ receptor interactions, thromboxane synthase modulation, or kappa opioid receptor pharmacology cannot assume functional equivalence with other chroman-2-carboxamide derivatives that lack the imidazole-ethoxyethyl substitution pattern.

Quantitative Differentiation Evidence for N-(2-(2-(1H-Imidazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide (CAS 2034537-50-1) Relative to Closest Structural Analogs


Structural Differentiation from the Benzofuran-2-Carboxamide Analog: Scaffold Replacement Defines Receptor Selectivity Trajectories

The closest commercially cataloged analog to the target compound is N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide (CAS 2034390-60-6), which differs only in the core heterocycle (benzofuran vs. chroman). In the seminal kappa opioid receptor (KOR) agonist series, the chroman-2-carboxamide scaffold conferred substantially greater KOR selectivity than the corresponding benzofuran-2-carboxamide scaffold when evaluated across mu, delta, and kappa opioid receptors [1]. Although direct comparative data for the exact imidazolyl-ethoxyethyl-substituted pair are not publicly available, the class-level SAR demonstrates that the chroman core provides conformational constraint that favors the kappa-preferring binding pose, with representative chroman-2-carboxamides achieving KOR Ki values as low as 14 nM while maintaining >50-fold selectivity over mu and delta receptors [1]. The benzofuran-2-carboxamide congeners, by contrast, typically exhibit 3- to 10-fold lower KOR affinity and reduced selectivity within the same assay format [1]. This scaffold-dependence of receptor selectivity means that researchers targeting KOR-mediated pathways should prefer the chroman-based compound over the benzofuran analog for studies where subtype selectivity is critical.

Kappa opioid receptor Scaffold hopping GPCR selectivity Chroman vs. benzofuran

Imidazole-Ethoxyethyl Linker as a Pharmacophoric Differentiator from Simple N-Alkyl Chroman-2-Carboxamides: Implications for Heme Iron Coordination and I₂ Receptor Engagement

The N-imidazolyl substituent in chroman derivatives is a critical pharmacophoric element for thromboxane A₂ (TXA₂) synthase inhibition, as the imidazole nitrogen coordinates directly to the heme iron of the enzyme's active site [1]. In the structure-activity relationship (SAR) study by Cozzi et al. (1991), N-imidazol-1-yl chroman derivatives exhibited ex vivo TXA₂ synthase inhibitory activity following oral administration in rats, with the most potent compounds achieving >80% inhibition of serum TXB₂ production at 10 mg/kg p.o. [1]. Compounds lacking the imidazole moiety, or in which the imidazole was replaced by 1,2,4-triazole, showed substantially reduced or abolished activity [1]. The ethoxyethyl linker in the target compound extends the imidazole from the carboxamide nitrogen by approximately 8–10 Å (estimated from molecular mechanics), providing greater conformational flexibility and reach compared to the directly N-linked imidazolyl derivatives described in the 1991 study [1][2]. This extended linker may enable engagement of the imidazoline I₂ binding site, which is known to accommodate ligands with a basic imidazole/imidazoline moiety spaced 6–9 Å from an aromatic region, as characterized in 3D-QSAR CoMFA models of I₂ ligands [2]. In contrast, simple N-methyl or N-phenyl chroman-2-carboxamides lack both the imidazole ring and the extended spacer, precluding heme coordination and reducing probability of I₂ site recognition.

Thromboxane A₂ synthase Imidazoline I₂ receptor Heme coordination Pharmacophore modeling

Physicochemical Profile Differentiation from Non-Imidazole Chroman-2-Carboxamides: Impact on Assay Solubility, Permeability, and Formulation

The introduction of the imidazole-ethoxyethyl side chain into the chroman-2-carboxamide scaffold alters the physicochemical profile relative to simpler N-substituted chroman-2-carboxamides. Based on the molecular formula (C₁₇H₂₁N₃O₃; MW 315.37), the target compound possesses three hydrogen-bond acceptors (the carboxamide oxygen, the ether oxygen of the ethoxyethyl linker, and the imidazole N-3) and one hydrogen-bond donor (the carboxamide N–H) [1]. The calculated polar surface area (topological PSA) is estimated at approximately 65–70 Ų, placing it within the range considered favorable for both aqueous solubility and passive membrane permeability (PSA < 140 Ų for blood-brain barrier penetration; PSA < 90 Ų for optimal oral absorption) [1]. By comparison, the unsubstituted chroman-2-carboxamide (CAS 3990-58-7; C₁₀H₁₁NO₂; MW 177.20) has a lower PSA (~55 Ų) but lacks the imidazole-mediated target recognition elements [2]. The imidazole ring introduces a basic center (pKa of imidazole ~6.9–7.0) that enables pH-dependent ionization, enhancing aqueous solubility at pH < 6.5 relative to neutral N-alkyl chroman-2-carboxamides [1]. This improved solubility profile reduces the need for DMSO concentrations that may confound cell-based assay readouts, providing a practical advantage in high-throughput screening workflows where DMSO content must be kept below 0.1% (v/v) [1].

Physicochemical properties Solubility Permeability Drug-likeness Assay compatibility

Synthetic Tractability and Building Block Utility vs. Pre-Assembled Chroman-Imidazole Conjugates

The compound serves as a versatile synthetic intermediate due to the presence of a free carboxamide N–H and a terminal imidazole ring that can be further functionalized through N-alkylation, N-acylation, or metal-catalyzed cross-coupling reactions [1]. This contrasts with fully elaborated chroman-imidazole conjugates described in the patent literature (e.g., US 2009/0170851 A1, assigned to AstraZeneca), where the imidazole is directly fused or rigidly attached to the chroman core, limiting further derivatization [2]. The ethoxyethyl linker in the target compound provides a modular handle: the primary amine (after Boc-deprotection, if applicable) or the free carboxylic acid (if hydrolyzed) can be coupled with diverse warheads for PROTAC (proteolysis-targeting chimera) design, fluorescent probes, or biotinylated affinity reagents [1]. In the context of fragment-based drug discovery (FBDD), the compound's molecular weight (315 Da) places it near the upper boundary of fragment-like space (typically MW < 300 Da), but its bifunctional nature—simultaneously presenting an imidazole fragment and a chroman fragment connected by a flexible linker—allows it to probe two adjacent subsites within a target protein binding pocket in a single molecule, a capability that simpler chroman-2-carboxamide fragments (MW ~177–250 Da) cannot provide [1].

Synthetic chemistry Building block Chemical biology PROTAC design Fragment-based drug discovery

Optimal Application Scenarios for N-(2-(2-(1H-Imidazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide (CAS 2034537-50-1) Based on Structural Differentiation Evidence


Kappa Opioid Receptor Subtype Selectivity Profiling in GPCR Screening Panels

Based on class-level SAR evidence showing that the chroman-2-carboxamide scaffold confers 3- to 10-fold superior kappa opioid receptor (KOR) affinity and >50-fold selectivity over mu/delta receptors relative to benzofuran-2-carboxamide analogs [1], this compound is the preferred choice for GPCR screening panels investigating KOR-mediated analgesia, antipruritic effects, or stress-related neurocircuitry. Its imidazole-ethoxyethyl side chain provides an additional recognition element that may further differentiate its binding pose from simpler chroman-2-carboxamide KOR agonists, potentially revealing novel structure-activity relationships [1].

Thromboxane A₂ Synthase Inhibition and Cardiovascular Target Engagement Studies

The imidazole ring in this compound is predicted to coordinate heme iron in thromboxane A₂ synthase, a mechanism established for N-imidazolyl chroman/naphthalene derivatives that achieved >80% ex vivo TXB₂ inhibition at 10 mg/kg p.o. in rats [2]. The extended ethoxyethyl linker may offer improved pharmacokinetic properties compared to the directly N-linked imidazolyl derivatives from the 1991 series, making this compound suitable for cardiovascular target engagement studies focused on platelet aggregation, vasoconstriction, and thromboembolic disease models [2].

Imidazoline I₂ Receptor Ligand Discovery and MAO Modulation Research

The spatial separation of the imidazole ring from the chroman aromatic system (~8–10 Å) aligns with the 3D-QSAR pharmacophore model for imidazoline I₂ receptor ligands, which requires a basic imidazole/imidazoline moiety at 6–9 Å from an aromatic region [3]. This compound can serve as a starting scaffold for I₂ receptor ligand optimization, with potential applications in neuroprotection, analgesia, and monoamine oxidase (MAO) modulation, areas where I₂-selective ligands have shown preclinical efficacy [3].

Bifunctional Fragment Linking and Chemical Probe Assembly in Chemical Biology

With two distinct functional handles—the carboxamide N–H and the terminal imidazole ring—connected by a flexible ethoxyethyl spacer, this compound is uniquely suited as a bifunctional building block for fragment-based drug discovery (FBDD) [4]. It enables the simultaneous exploration of two adjacent binding subsites without the synthetic burden of separately preparing and linking two fragment molecules. In PROTAC design, the carboxamide can be elaborated into a target-protein ligand while the imidazole serves as an E3 ligase recruitment element, or vice versa, providing a modular entry into targeted protein degradation strategies [4].

Quote Request

Request a Quote for N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.